
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tributylstannyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one typically involves the reaction of 3,3-dimethyl-1-butene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Palladium or other transition metal catalysts.
Solvent: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one involves its interaction with molecular targets through the tributylstannyl group. This group can facilitate various chemical transformations, including cross-coupling reactions and other catalytic processes. The pathways involved often include the formation of intermediate complexes with transition metals.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-butene: A related compound with similar structural features but lacking the tributylstannyl group.
Tributylstannyl derivatives: Other compounds containing the tributylstannyl group but with different core structures.
Uniqueness
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is unique due to the combination of the 3,3-dimethylbutenyl core and the tributylstannyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.
Propiedades
Número CAS |
104808-07-3 |
|---|---|
Fórmula molecular |
C18H36OSn |
Peso molecular |
387.2 g/mol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-6(2,3)4-5-7;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
WBNZIRPWQSOLAK-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


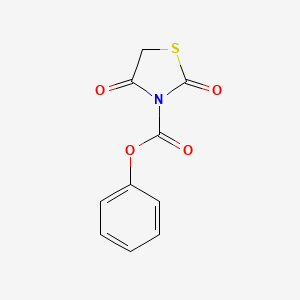

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

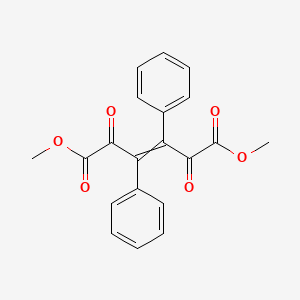
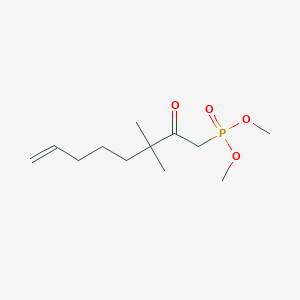
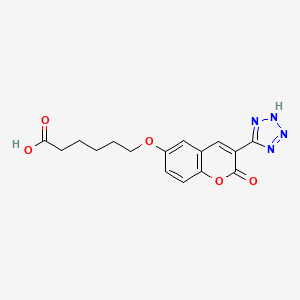


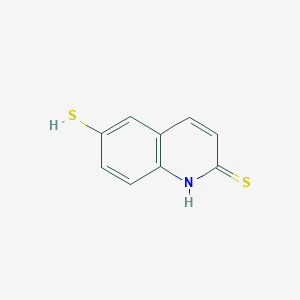



![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
